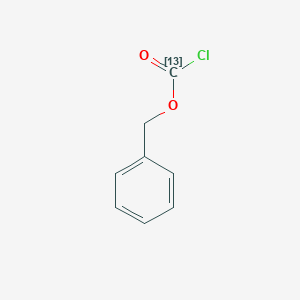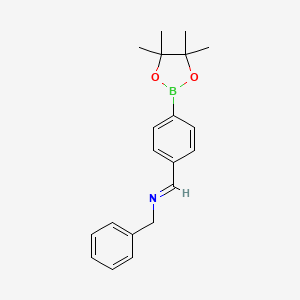
Benzyl (~13~C)carbonochloridate
Descripción general
Descripción
Benzyl (~13~C)carbonochloridate, also known as benzyl chloroformate, is a chemical compound with the formula C8H7ClO2. It is the benzyl ester of chloroformic acid and can be described as the chloride of the benzyloxycarbonyl group. In its pure form, it is a water-sensitive, oily, colorless liquid, although impure samples usually appear yellow. It possesses a characteristic pungent odor and degrades in contact with water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzyl (~13~C)carbonochloridate is typically prepared in the laboratory by treating benzyl alcohol with phosgene. The reaction can be represented as follows:
PhCH2OH+COCl2→PhCH2OC(O)Cl+HCl
Phosgene is used in excess to minimize the production of the carbonate (PhCH2O)2C=O . The use of phosgene gas in the lab preparation carries significant health hazards and has been implicated in chronic pulmonary diseases .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory methods but are conducted on a larger scale with appropriate safety measures to handle phosgene gas. The process involves the continuous feeding of benzyl alcohol and phosgene into a reaction vessel, with careful control of temperature and pressure to ensure optimal yield and safety .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl (~13~C)carbonochloridate undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with amines to form carbamates, which are used as protecting groups in organic synthesis.
Hydrolysis: It degrades in the presence of water to form benzyl alcohol and carbon dioxide.
Common Reagents and Conditions
Amines: React with this compound to form carbamates.
Water: Causes hydrolysis of the compound.
Major Products Formed
Carbamates: Formed from the reaction with amines.
Benzyl Alcohol and Carbon Dioxide: Formed from hydrolysis.
Aplicaciones Científicas De Investigación
Benzyl (~13~C)carbonochloridate is widely used in scientific research and industrial applications, including:
Mecanismo De Acción
The primary mechanism of action of benzyl (~13~C)carbonochloridate involves the formation of a covalent bond with the nucleophilic sites of amines, resulting in the formation of carbamates. This reaction suppresses the nucleophilic and basic properties of the amine group, thereby protecting it during subsequent synthetic steps .
Comparación Con Compuestos Similares
Similar Compounds
Phenyl Chloroformate: Similar in structure but with a phenyl group instead of a benzyl group.
N-(Benzyloxycarbonyloxy)succinimide: Another compound used for introducing the benzyloxycarbonyl protecting group.
Uniqueness
Benzyl (~13~C)carbonochloridate is unique due to its specific use in protecting amine groups during peptide synthesis. Its ability to form stable carbamates makes it a valuable reagent in organic synthesis .
Propiedades
IUPAC Name |
benzyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5H,6H2/i8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDAJNMJOMSNEV-VJJZLTLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[13C](=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745947 | |
| Record name | Benzyl (~13~C)carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173019-35-6 | |
| Record name | Benzyl (~13~C)carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173019-35-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Methylphenyl)-2,4-diaza-3-boratricyclo-[7.3.1.0{5,13}]trideca-1(13),5,7,9,11-pentaene](/img/structure/B1528039.png)

![1-Benzyl 9-tert-butyl 1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate](/img/structure/B1528041.png)
![tert-Butyl 3-oxo-1,2,3,5-tetrahydrospiro[benzo-[c]azepine-4,4'-piperidine]-1'-carboxylate](/img/structure/B1528042.png)

![4-Hydroxymethyl-3-methyl-3,4,6,7-tetrahydro-imidazo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester](/img/structure/B1528045.png)
![tert-butyl (3aR,6aR)-3a,6a-difluoro-3-oxo-1,2,4,6-tetrahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B1528046.png)


![7-Azaspiro[3.5]nonane hydrochloride](/img/structure/B1528051.png)



![3-Oxo-1,8-Dioxa-4,11-Diaza-Spiro[5.6]Dodecane-11-Carboxylic Acid Benzyl Ester](/img/structure/B1528062.png)
